molecular formula C9H10BrNOS B2692122 3-Bromo-4-ethoxybenzene-1-carbothioamide CAS No. 938149-17-8

3-Bromo-4-ethoxybenzene-1-carbothioamide

Cat. No.: B2692122
CAS No.: 938149-17-8
M. Wt: 260.15
InChI Key: BNKBIVWJVVVBNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives like 3-Bromo-4-ethoxybenzene-1-carbothioamide typically involves electrophilic aromatic substitution . This process involves two steps: the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and then a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, an ethoxy group, and a carbothioamide group. The IUPAC Standard InChI for this compound is InChI=1S/C8H9BrO/c1-2-10-8-5-3-7 (9)4-6-8/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other benzene derivatives. These reactions often involve electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Scientific Research Applications

Synthesis of Biologically Active Compounds

3-Bromo-4-ethoxybenzene-1-carbothioamide is an important intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the synthesis of febuxostat, a well-known treatment for gout. The synthesis involves bromination, oxyalkylation, and thioamidation processes, highlighting its utility in creating complex molecular structures with potential biological activities (Wang et al., 2016).

Polymer Chemistry Applications

In polymer chemistry, derivatives of this compound have been utilized in the high-yield synthesis of functionalized alkoxyamine initiators. These initiators are crucial for the controlled block copolymerization processes, demonstrating the compound's role in the development of new polymeric materials with tailored properties (Miura et al., 1999).

Antimicrobial Activity Studies

The antimicrobial properties of this compound derivatives have also been explored. Synthesis of linezolid-like molecules and their derivatives demonstrated significant antitubercular activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2012).

Environmental Impact Assessment

Studies on the environmental impact of brominated and chlorinated compounds provide insights into the origins and degradation of organohalogens in the marine troposphere. Such research sheds light on the biogenic and anthropogenic sources of these compounds, contributing to our understanding of atmospheric chemistry and environmental pollution (Führer & Ballschmiter, 1998).

Synthesis of Antimicrobial and Antifungal Agents

The synthesis and evaluation of 8-ethoxycoumarin derivatives have shown that these compounds possess significant antimicrobial activities. This research highlights the potential of this compound and its derivatives in creating effective antimicrobial and antifungal agents, opening pathways for new drug development (Mohamed et al., 2012).

Properties

IUPAC Name

3-bromo-4-ethoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKBIVWJVVVBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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